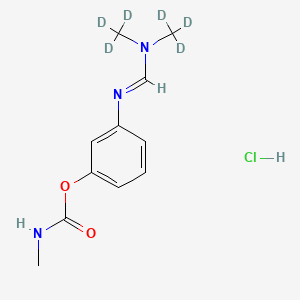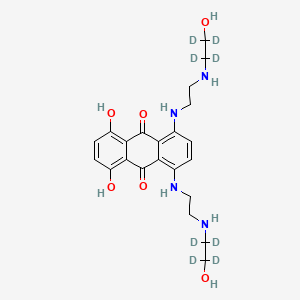
甲萘威-d6,盐酸盐
描述
Formetanate-d6, Hydrochloride is a deuterated form of formetanate hydrochloride, a carbamate ester. This compound is primarily used as an insecticide, acaricide, and miticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. The deuterium labeling in Formetanate-d6, Hydrochloride makes it particularly useful in scientific research, especially in studies involving mass spectrometry.
科学研究应用
Formetanate-d6, Hydrochloride has several applications in scientific research:
作用机制
Target of Action
Formetanate-d6, Hydrochloride primarily targets cholinesterase or acetylcholinesterase (AChE) . Cholinesterase is a key enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. By inhibiting this enzyme, Formetanate-d6, Hydrochloride disrupts normal nerve function .
Mode of Action
Formetanate-d6, Hydrochloride acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholine esterase, it disrupts the normal function of the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by Formetanate-d6, Hydrochloride is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle contraction and heart rate. By inhibiting cholinesterase, Formetanate-d6, Hydrochloride disrupts this pathway, leading to an accumulation of acetylcholine and overstimulation of the nerves .
Pharmacokinetics
It’s known that carbamate pesticides like formetanate-d6, hydrochloride are generally well absorbed by the body and are widely distributed . They are metabolized in the liver and excreted in the urine . The bioavailability of Formetanate-d6, Hydrochloride is influenced by these ADME properties.
Result of Action
The molecular and cellular effects of Formetanate-d6, Hydrochloride’s action primarily involve the disruption of nerve function. By inhibiting cholinesterase, it causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron . This can result in symptoms of overstimulation, such as muscle contractions, tremors, and in severe cases, respiratory failure .
Action Environment
The action, efficacy, and stability of Formetanate-d6, Hydrochloride can be influenced by various environmental factors. For instance, its effectiveness as a pesticide can be affected by the presence of other chemicals, soil composition, temperature, and rainfall . Furthermore, its stability and persistence in the environment can be influenced by factors such as pH, temperature, and sunlight exposure .
生化分析
Biochemical Properties
Formetanate-d6, Hydrochloride is a formamidine acaricide and a carbamate insecticide . It interacts with enzymes and proteins in biochemical reactions. The compound acts by permitting constant impulse transmission at synapses, leading to convulsions in insects .
Cellular Effects
Formetanate-d6, Hydrochloride has significant effects on various types of cells and cellular processes. For instance, it has been observed to induce oxidative stress in honeybee larvae, as indicated by decreased activity of superoxide dismutase and increased activities of catalase and glutathione-S-transferase .
Molecular Mechanism
The molecular mechanism of action of Formetanate-d6, Hydrochloride involves the inhibition of cholinesterase or acetylcholinesterase (AChE). Carbamates, such as Formetanate-d6, Hydrochloride, form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes. This inhibition is reversible .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Formetanate-d6, Hydrochloride have been observed to change over time. For instance, in a study on honeybee larvae, the lethal concentration LC50 (72 h) following single dietary exposure to Formetanate-d6, Hydrochloride was determined .
Dosage Effects in Animal Models
The effects of Formetanate-d6, Hydrochloride vary with different dosages in animal models. For instance, the Acceptable Daily Intake (ADI) is 0.004 mg/kg bw/day, and the Acute Reference Dose (ARfD) is 0.005 mg/kg bw/d .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Formetanate-d6, Hydrochloride involves the deuteration of formetanate hydrochloride. The process typically includes the following steps:
Deuteration of Formetanate: The formetanate compound is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Formation of Hydrochloride Salt: The deuterated formetanate is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of Formetanate-d6, Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of formetanate are deuterated using deuterium gas or deuterated solvents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Formation of Hydrochloride Salt: The purified deuterated formetanate is reacted with hydrochloric acid to produce the final product.
化学反应分析
Types of Reactions: Formetanate-d6, Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound hydrolyzes in acidic conditions, particularly at pH levels below 4.
Oxidation and Reduction: As a carbamate ester, it can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the formation of the hydrochloride salt.
Deuterium Gas or Deuterated Solvents: Used for deuteration.
Major Products:
Hydrolysis Products: The hydrolysis of Formetanate-d6, Hydrochloride results in the formation of deuterated formetanate and other by-products.
Oxidation and Reduction Products: Depending on the specific conditions, various oxidized or reduced forms of the compound can be produced.
相似化合物的比较
Formetanate Hydrochloride: The non-deuterated form of the compound, used similarly as an insecticide and acaricide.
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Methomyl: A carbamate insecticide with a broader spectrum of activity.
Uniqueness: Formetanate-d6, Hydrochloride is unique due to its deuterium labeling, which enhances its utility in scientific research, particularly in analytical chemistry and toxicology studies. This labeling allows for more precise tracking and quantification in various experimental setups, making it a valuable tool for researchers.
属性
IUPAC Name |
[3-[[bis(trideuteriomethyl)amino]methylideneamino]phenyl] N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H/i2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPKGPZHHQEODQ-HVTBMTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C=NC1=CC(=CC=C1)OC(=O)NC)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661985 | |
| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185240-24-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185240-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(E)-({Bis[(~2~H_3_)methyl]amino}methylidene)amino]phenyl methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B562765.png)









![4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one](/img/structure/B562782.png)
